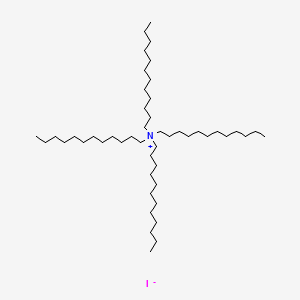

Tetradodecylammonium iodide

Description

BenchChem offers high-quality Tetradodecylammonium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetradodecylammonium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetradodecylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H100N.HI/c1-5-9-13-17-21-25-29-33-37-41-45-49(46-42-38-34-30-26-22-18-14-10-6-2,47-43-39-35-31-27-23-19-15-11-7-3)48-44-40-36-32-28-24-20-16-12-8-4;/h5-48H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMLOTDECOTAGU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H100IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50961213 | |

| Record name | N,N,N-Tridodecyldodecan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

818.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40797-39-5 | |

| Record name | 1-Dodecanaminium, N,N,N-tridodecyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40797-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradodecylammonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040797395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Tridodecyldodecan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradodecylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tetradodecylammonium Iodide: A Comprehensive Guide to Synthesis and Purification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetradodecylammonium iodide (TDAI) is a quaternary ammonium salt characterized by its bulky tetra-alkyl structure, which imparts significant lipophilicity and surfactant properties.[1] This guide provides a detailed exploration of the synthesis and purification of TDAI, grounded in fundamental chemical principles and field-proven methodologies. We will delve into the nuances of the Menschutkin reaction, the cornerstone of its synthesis, and critically evaluate various purification strategies, with a primary focus on recrystallization. This document is designed to serve as a practical, in-depth resource for researchers requiring high-purity TDAI for applications ranging from phase-transfer catalysis to the formulation of advanced drug delivery systems.

Foundational Principles: Understanding Tetradodecylammonium Iodide

Tetradodecylammonium iodide is a permanently charged cationic compound, a structural feature that makes it independent of solution pH.[2] Its structure consists of a central nitrogen atom covalently bonded to four dodecyl (C12) alkyl chains, with an iodide anion providing charge neutrality. This unique architecture, featuring long hydrophobic alkyl chains and a hydrophilic cationic head, makes it an effective surfactant.[1] Consequently, it is sparingly soluble in polar solvents like water but demonstrates good solubility in various organic solvents.[1]

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Key Characteristics |

| Tridodecylamine | C₃₆H₇₅N | 522.00 | 33-36 | Tertiary amine, nucleophile in the synthesis. |

| 1-Iodododecane | C₁₂H₂₅I | 296.23 | -3 | Alkyl halide, electrophile in the synthesis. |

| Tetradodecylammonium Iodide | C₄₈H₁₀₀IN | 818.23 | 114-118[3] | Quaternary ammonium salt, the final product. |

Synthesis: The Menschutkin Reaction in Practice

The synthesis of TDAI is a classic example of the Menschutkin reaction , a widely documented method for preparing quaternary ammonium salts via the alkylation of a tertiary amine.[2][4] This reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.

The Underlying Mechanism

The core of the reaction involves the lone pair of electrons on the nitrogen atom of tridodecylamine acting as a nucleophile. This nucleophile attacks the electrophilic terminal carbon atom of 1-iodododecane. Concurrently, the carbon-iodine bond breaks, with the stable iodide ion acting as the leaving group. The formation of the new carbon-nitrogen bond and the cleavage of the carbon-iodine bond occur in a single, concerted step.[5]

Causality Behind Experimental Choices

-

Choice of Reactants : To achieve the "tetra" configuration with identical alkyl chains, a tertiary amine with three of the desired chains (tridodecylamine) is reacted with an alkyl halide containing the fourth chain (1-iodododecane).

-

Solvent Selection : While the reaction can be conducted without a solvent[6], employing a polar aprotic solvent such as acetone or acetonitrile is often beneficial. These solvents can effectively solvate the resulting ions, stabilizing the quaternary ammonium salt product and facilitating the reaction.[4]

-

Temperature Control : Gentle heating is typically applied to increase the reaction rate. However, excessive temperatures should be avoided to minimize potential side reactions, such as elimination reactions, although these are less common in this specific context.

Diagram of the Synthesis Workflow

Caption: Decision logic for the purification of TDAI via recrystallization.

Step-by-Step Recrystallization Protocol

-

Dissolution : Place the crude TDAI solid into an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., hot acetone) in small portions while heating and stirring until the solid just dissolves. [7]2. Decolorization (Optional) : If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

-

Crystallization : Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath to maximize the yield of crystals. [7]4. Troubleshooting : If crystals do not form, gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. [8]Alternatively, add a tiny crystal of pure TDAI (a seed crystal) to induce crystallization.

-

Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing : Wash the crystals on the filter paper with a small amount of cold "poor" solvent (e.g., diethyl ether) to remove any residual mother liquor.

-

Drying : Dry the crystals thoroughly in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove all traces of solvent.

Alternative Purification Methods

For particularly stubborn impurities, other methods can be considered:

-

Solvent Trituration/Washing : This involves suspending the crude solid in a solvent in which the desired product is insoluble but the impurities are soluble. [9]For TDAI, washing the crude solid with a non-polar solvent like hexane can effectively remove unreacted 1-iodododecane.

-

Column Chromatography : While TDAI can streak on standard silica gel, chromatography using alumina or a reverse-phase (C18) stationary phase can be effective. [10]A gradient elution starting with a non-polar solvent and gradually increasing the polarity (e.g., with acetonitrile/water mixtures) may be required. [10]

Final Product Characterization

To confirm the identity and purity of the synthesized Tetradodecylammonium iodide, the following analytical techniques are recommended:

-

Melting Point Analysis : A sharp melting point range close to the literature value (114-118°C) is a good indicator of purity. [3]* NMR Spectroscopy (¹H and ¹³C) : Provides definitive structural confirmation by showing the characteristic chemical shifts and integrations for the dodecyl chains.

-

Mass Spectrometry (ESI-MS) : Will confirm the molecular weight of the tetradodecylammonium cation.

By following the detailed synthesis and purification protocols outlined in this guide, researchers can reliably produce high-purity Tetradodecylammonium iodide suitable for the most demanding scientific applications.

References

-

Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

-

Vibzz Lab. (2020, November 19). Tin (IV) Iodide :Preparation [Video]. YouTube. Retrieved from [Link]

-

Scribd. (n.d.). Tetramethylammonium Iodide Crystallization. Retrieved from [Link]

-

Grieve, C. M., & Walk, C. R. (1980). Quantitation and Purification of Quaternary Ammonium Compounds From Halophyte Tissue. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved from [Link]

-

Alfa Chemistry. (2025, August 11). Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt.

-

Royal Society of Chemistry. (n.d.). Novel one-pot synthesis of quaternary ammonium halides: new route to ionic liquids. Retrieved from [Link]

-

Reddit. (2025, November 22). Quaternary ammonium salt purification. Retrieved from [Link]

- Google Patents. (n.d.). US5599990A - Process for preparing quaternary ammonium compounds.

-

Wikipedia. (n.d.). Tetraethylammonium iodide. Retrieved from [Link]

-

MDPI. (2024, November 25). Synthesis and Characterization of New Organoammonium, Thiazolium, and Pyridinium Triiodide Salts: Crystal Structures, Polymorphism, and Thermal Stability. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]

-

ChemicalForce. (2017, October 6). Iodine Recrystalization [Video]. YouTube. Retrieved from [Link]

-

Random Experiments International. (2020, March 26). Hown to make tin(IV) iodide [Video]. YouTube. Retrieved from [Link]

-

Scribd. (n.d.). Lab Report Crystallization. Retrieved from [Link]

Sources

- 1. Tetradodecylammonium iodide | 40797-39-5 | Benchchem [benchchem.com]

- 2. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 3. Tetra-n-dodecylammonium iodide, 98% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]

- 6. US5599990A - Process for preparing quaternary ammonium compounds - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]

- 10. reddit.com [reddit.com]

The Pivotal Role of Tetradodecylammonium Iodide in Advanced Nanoparticle Synthesis: A Technical Guide

For researchers, scientists, and drug development professionals navigating the intricate world of nanomaterials, the precise control over nanoparticle synthesis is paramount. The choice of capping and stabilizing agents is a critical determinant of the final nanoparticle's size, shape, stability, and functionality. Among the diverse array of available agents, tetradodecylammonium iodide (TDAI) has emerged as a powerful tool, offering a unique combination of electrostatic and steric control that is essential for the fabrication of sophisticated nanoparticle systems.

This technical guide provides an in-depth exploration of the multifaceted roles of TDAI in nanoparticle synthesis. We will delve into the fundamental mechanisms that govern its interaction with nanoparticle surfaces, provide actionable protocols for its application, and discuss the critical characterization techniques required to validate the synthesis outcomes. This document is designed to bridge the gap between theoretical understanding and practical application, empowering researchers to leverage the full potential of TDAI in their work.

The Dual-Action Mechanism of Tetradodecylammonium Iodide

Tetradodecylammonium iodide is a quaternary ammonium salt with a unique molecular architecture that imparts a dual functionality in nanoparticle synthesis. It comprises a positively charged nitrogen center, four long dodecyl (C12) alkyl chains, and an iodide counter-ion. This structure allows TDAI to act simultaneously as both a shape-directing agent and a steric stabilizer.

The Iodide Anion: A Precision Tool for Anisotropic Growth

The iodide ion (I⁻) plays a crucial role in directing the anisotropic growth of metallic nanoparticles, particularly gold.[1][2] This is attributed to its strong and selective binding to specific crystallographic facets of the growing nanocrystal.[1][2] In the case of gold nanoparticles, iodide ions have been shown to preferentially adsorb onto the Au(111) facet.[1][2] This selective passivation inhibits the deposition of additional metal atoms on these facets, forcing crystal growth to occur on other, less-stabilized facets. The result is the formation of anisotropic structures such as nanorods, nanoprisms, and other complex morphologies.[1]

The concentration of iodide ions in the reaction medium is a critical parameter that can be fine-tuned to control the final shape of the nanoparticles.[1] It has been observed that even trace amounts of iodide, sometimes present as an impurity in other capping agents like cetyltrimethylammonium bromide (CTAB), can significantly influence the synthetic outcome.[1] The use of TDAI provides a direct and quantifiable source of iodide, allowing for reproducible and predictable control over nanoparticle morphology.

The Tetradodecylammonium Cation: Ensuring Steric Stability and Dispersibility

While the iodide anion dictates the shape, the bulky tetradodecylammonium cation ((C₁₂H₂₅)₄N⁺) is responsible for providing robust steric stabilization.[3][4] Steric stabilization is a mechanism where long-chain molecules adsorbed on the particle surface create a protective layer that physically prevents the nanoparticles from aggregating.[5] In non-polar solvents, where electrostatic repulsion is minimal, this steric hindrance is the primary force ensuring colloidal stability.[5]

The four long dodecyl chains of the TDAI cation create a dense, solvated corona around the nanoparticle. This layer serves two key purposes:

-

Preventing Agglomeration: The interpenetration of the alkyl chains of adjacent particles is entropically unfavorable, creating a repulsive force that keeps the particles well-dispersed.

The interplay between the shape-directing iodide anion and the stabilizing tetradodecylammonium cation is what makes TDAI a particularly effective agent in nanoparticle synthesis.

TDAI in Action: Synthesis Protocols and Methodologies

The following sections provide detailed, step-by-step methodologies for the synthesis of gold nanoparticles and the phase transfer of pre-synthesized nanoparticles using TDAI. These protocols are designed to be self-validating, with clear explanations for each step.

Protocol for the Synthesis of Anisotropic Gold Nanoparticles

This protocol outlines a seed-mediated approach for the synthesis of anisotropic gold nanoparticles where TDAI is used to control the final morphology.[1][7]

Materials:

-

Hydrogen tetrachloroaurate (HAuCl₄)

-

Sodium borohydride (NaBH₄)

-

Ascorbic acid

-

Tetradodecylammonium iodide (TDAI)

-

Deionized water

Step-by-Step Methodology:

-

Seed Particle Synthesis:

-

Prepare a 10 mM solution of HAuCl₄ in deionized water.

-

In a separate flask, prepare a 10 mM solution of ice-cold NaBH₄.

-

Under vigorous stirring, rapidly inject the NaBH₄ solution into the HAuCl₄ solution. The solution should turn a reddish-brown color, indicating the formation of gold seed nanoparticles.[8]

-

Allow the seed solution to age for at least 2 hours before use.

-

-

Growth Solution Preparation:

-

Prepare a growth solution containing HAuCl₄ and TDAI in deionized water. The concentration of TDAI will determine the final nanoparticle shape.

-

Add ascorbic acid to the growth solution. The solution should turn from yellow to colorless as the Au³⁺ is reduced to Au¹⁺.

-

-

Nanoparticle Growth:

-

Inject a small volume of the seed solution into the growth solution.

-

The solution will gradually change color as the nanoparticles grow. The final color will depend on the size and shape of the nanoparticles.

-

Allow the reaction to proceed for several hours to ensure complete growth.

-

Quantitative Data Summary:

| TDAI Concentration (µM) | Predominant Nanoparticle Morphology | Expected Surface Plasmon Resonance (SPR) Peak(s) |

| 0-5 | Spheres | ~520 nm |

| 5-20 | Rods | Transverse (~520 nm) and Longitudinal (>600 nm) |

| 20-50 | Prisms | Multiple peaks in the visible and near-IR range |

Note: The exact concentrations and SPR peaks may vary depending on other reaction parameters such as temperature and precursor concentrations. The data presented here is illustrative of the general trend observed with varying iodide concentrations.[1]

Experimental Workflow Diagram:

Caption: Seed-mediated synthesis of anisotropic gold nanoparticles using TDAI.

Protocol for Phase Transfer of Aqueous Nanoparticles to an Organic Phase

TDAI can be effectively used as a phase transfer agent to move nanoparticles synthesized in an aqueous medium to an organic solvent.[6][9]

Materials:

-

Aqueous solution of pre-synthesized nanoparticles (e.g., citrate-capped gold nanoparticles)

-

Tetradodecylammonium iodide (TDAI)

-

Organic solvent (e.g., toluene, chloroform)

Step-by-Step Methodology:

-

Preparation:

-

In a vial, combine the aqueous nanoparticle solution with an equal volume of the organic solvent.

-

Prepare a solution of TDAI in the organic solvent.

-

-

Phase Transfer:

-

Add the TDAI solution to the biphasic mixture.

-

Vigorously shake or stir the mixture for several minutes.

-

The nanoparticles will transfer from the aqueous phase to the organic phase, as indicated by the color change of the two layers.

-

-

Purification:

-

Allow the two phases to separate.

-

Carefully remove the aqueous layer.

-

Wash the organic layer with deionized water to remove any remaining water-soluble impurities.

-

Phase Transfer Mechanism Diagram:

Caption: Phase transfer of nanoparticles from aqueous to organic phase using TDAI.

Characterization of TDAI-Capped Nanoparticles

Thorough characterization is essential to confirm the successful synthesis and stabilization of nanoparticles with TDAI. The following techniques are recommended:

-

Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and morphology.[10]

-

Dynamic Light Scattering (DLS): DLS is used to measure the hydrodynamic diameter of the nanoparticles in solution, which includes the inorganic core and the solvated TDAI capping layer.[11] It also provides information on the size distribution (polydispersity index).[11]

-

UV-Visible Spectroscopy: For plasmonic nanoparticles like gold, UV-Vis spectroscopy is used to monitor the surface plasmon resonance peak(s), which are sensitive to the size and shape of the nanoparticles.[11][12]

-

Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles and can be used to assess their colloidal stability in polar solvents.

Expected Characterization Outcomes:

| Technique | Observation | Interpretation |

| TEM | Well-defined, non-aggregated nanoparticles with morphologies corresponding to the synthesis conditions. | Successful control over nanoparticle shape and prevention of agglomeration by TDAI. |

| DLS | A larger hydrodynamic diameter compared to the core size measured by TEM, with a low polydispersity index (PDI). | The presence of a solvated TDAI layer on the nanoparticle surface, indicating effective steric stabilization. A low PDI suggests a narrow size distribution. |

| UV-Vis Spectroscopy | Sharp and distinct SPR peaks corresponding to the nanoparticle morphology observed in TEM. | Confirmation of the formation of the desired anisotropic nanostructures. |

| Zeta Potential | A positive zeta potential in polar solvents. | The positive charge of the tetradodecylammonium cation on the nanoparticle surface, contributing to electrostatic stabilization in addition to steric hindrance in polar environments.[13] |

Conclusion and Future Outlook

Tetradodecylammonium iodide is a versatile and powerful tool in the arsenal of the modern nanoscientist. Its unique dual-action mechanism, providing both precise shape control through the iodide anion and robust steric stabilization via the tetradodecylammonium cation, enables the synthesis of highly uniform and stable anisotropic nanoparticles. The ability to fine-tune nanoparticle morphology simply by adjusting the TDAI concentration offers a level of control that is crucial for a wide range of applications, from diagnostics and therapeutics to catalysis and electronics.

The protocols and characterization methodologies outlined in this guide provide a solid foundation for researchers to begin exploring the potential of TDAI in their own work. As the demand for increasingly complex and functional nanomaterials continues to grow, the rational design and application of sophisticated capping agents like tetradodecylammonium iodide will undoubtedly play a central role in driving future innovations in the field.

References

-

Millstone, J. E., et al. (2009). Iodide Ions Control Seed-Mediated Growth of Anisotropic Gold Nanoparticles. Journal of the American Chemical Society, 131(16), 5762–5763. [Link]

-

Millstone, J. E., et al. (2009). Supporting Information for: Iodide Ions Control Seed-Mediated Growth of Anisotropic Gold Nanoparticles. Northwestern University. [Link]

-

ResearchGate. (n.d.). Characterization of AgNPs using DLS, XRD, SEM and TEM. [Link]

-

PubMed. (2024). Steric stabilization of bioactive nanoparticles using elastin-like polypeptides. Advanced Drug Delivery Reviews. [Link]

-

Oman Chemical. (n.d.). TETRABUTYL AMMONIUM IODIDE AR phase transfer catalyst. [Link]

-

National Institutes of Health. (2023). Synthesis of CdSe Quantum Dots in Two Solvents of Different Boiling Points for Polymer Optical Fiber Technology. Polymers. [Link]

-

MDPI. (2020). Comparative Studies of Quaternary Ammonium Salts on the Aggregation and Dispersion Behavior of Kaolinite and Quartz. Minerals. [Link]

-

PTC Organics, Inc. (n.d.). Tetrabutyl Ammonium Iodide. [Link]

-

NNCI. (2013). Part 1: Synthesizing CdSe Quantum Dots. [Link]

-

ACS Publications. (2020). Statistical Characterization of the Morphologies of Nanoparticles through Machine Learning Based Electron Microscopy Image Analysis. ACS Nano. [Link]

-

ResearchGate. (n.d.). Steric stabilization of nanoparticles with grafted low molecular weight ligands in highly concentrated brines including divalent ions. [Link]

-

ResearchGate. (n.d.). Iodide Ions Control Seed-Mediated Growth of Anisotropic Gold Nanoparticles. [Link]

-

PubMed. (2016). Synthesis variants of quaternary ammonium polyethyleneimine nanoparticles and their antibacterial efficacy in dental materials. Journal of Applied Biomaterials & Functional Materials. [Link]

-

Defense Technical Information Center. (2011). Shape-Controlled Gold Nanoparticle Synthesis. [Link]

-

ACS Publications. (2005). Anisotropic Metal Nanoparticles: Synthesis, Assembly, and Optical Applications. The Journal of Physical Chemistry B. [Link]

-

MDPI. (2022). Phyto-Capped Ag Nanoparticles: Green Synthesis, Characterization, and Catalytic and Antioxidant Activities. Catalysts. [Link]

-

ResearchGate. (n.d.). Review: Three synthesis methods of CdX (X = Se, S or Te) quantum dots. [Link]

-

Innovations in Catalysis. (n.d.). The Role of Tetramethylammonium Iodide. [Link]

-

DSpace@MIT. (2008). Synthetic routes to monodisperse gold nanoparticles stabilized by different-length alkanethiols. [Link]

-

Frontiers. (2022). One-Pot Synthesis of Ag/Quaternary Ammonium Salt Co-Decorated Mesoporous Silica Nanoparticles for Synergistic Treatment of Cancer and Bacterial Infections. Frontiers in Chemistry. [Link]

-

CORA. (n.d.). Gold nanoparticles: synthesis, characterization, and bioconjugation. [Link]

-

National Institutes of Health. (2012). The Crucial Role of Solvation Forces in the Steric Stabilization of Nanoplatelets. Nano Letters. [Link]

-

ResearchGate. (n.d.). Detection Limits of DLS and UV-Vis Spectroscopy in Characterization of Polydisperse Nanoparticles Colloids. [Link]

-

Pure. (n.d.). Synthesis and applications of anisotropic nanoparticles with precisely defined dimensions. [Link]

-

ResearchGate. (2016). Synthesis Variants of Quaternary Ammonium Polyethyleneimine Nanoparticles and Their Antibacterial Efficacy in Dental Materials. [Link]

-

Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]

-

The University of East Anglia. (n.d.). Synthesis of Cadmium Selenide Quantum Dots and Their Cytotoxicity. [Link]

-

ACS Publications. (2023). Quaternary Ammonium Salts: Insights into Synthesis and New Directions in Antibacterial Applications. Bioconjugate Chemistry. [Link]

-

National Institutes of Health. (2021). Fundamental Methods for the Phase Transfer of Nanoparticles. Molecules. [Link]

-

YouTube. (2023). How to Characterize Nanoparticles | DLS, SEM, UV-Vis Made Easy. [Link]

-

YouTube. (2021). Synthesis of CdSe Quantum Dots. [Link]

-

OSTI.GOV. (2016). Steric stabilization of nanoparticles with grafted low molecular weight ligands in highly concentrated brines including divalent ions. [Link]

Sources

- 1. Iodide Ions Control Seed-Mediated Growth of Anisotropic Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Steric stabilization of bioactive nanoparticles using elastin-like polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Crucial Role of Solvation Forces in the Steric Stabilization of Nanoplatelets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fundamental Methods for the Phase Transfer of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lab.semi.ac.cn [lab.semi.ac.cn]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. Comparative Studies of Quaternary Ammonium Salts on the Aggregation and Dispersion Behavior of Kaolinite and Quartz | MDPI [mdpi.com]

Methodological & Application

Application and Protocol Guide for Iodide-Selective Electrode (ISE) Membrane Formulation using Tetradodecylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Role of Tetradodecylammonium Iodide in Potentiometric Sensing

The fundamental principle of an anion-selective ISE based on a liquid or polymeric membrane lies in the establishment of a phase boundary potential. TDAI, with its large, hydrophobic organic cation (Tetradodecylammonium, TDA⁺) and the target anion (I⁻), acts as a mobile ion-exchanger site within the membrane. When the electrode is immersed in a sample solution, a rapid, reversible exchange of iodide ions occurs at the membrane-sample interface. This ion-exchange process generates a potential difference across the membrane that is proportional to the logarithm of the iodide ion activity in the sample, a relationship described by the Nernst equation. The high lipophilicity of the TDA⁺ cation ensures it remains trapped within the plasticized PVC matrix, preventing its leaching into the aqueous sample and thereby ensuring a stable and reproducible sensor response.

I. The Anatomy of the Iodide-Selective Membrane: A Synergistic Cocktail

-

Polymer Matrix (Support): High molecular weight Poly(vinyl chloride) (PVC) is the most common choice for the membrane body. Its primary role is to provide mechanical strength, durability, and a stable, inert framework to physically entrap the other components.

-

Plasticizer (Solvent Mediator): The plasticizer is a water-immiscible organic liquid that acts as a solvent for the ion-exchanger within the PVC matrix. It facilitates the mobility of the ion-exchanger sites within the membrane, which is crucial for the ion-exchange process at the membrane surface. Furthermore, the dielectric constant of the plasticizer can influence the selectivity and working concentration range of the electrode. Common plasticizers include 2-nitrophenyl octyl ether (o-NPOE) and dioctyl phthalate (DOP).

-

Ion-Exchanger (Electroactive Component): Tetradodecylammonium iodide (TDAI) is the core sensing element. As a quaternary ammonium salt, it functions as a classical anion exchanger. The TDA⁺ cation provides the fixed, lipophilic counter-ion, allowing for the selective exchange of iodide anions from the sample into the membrane phase.

The precise ratio of these components is critical for optimal electrode performance, including sensitivity, linear range, and lifetime.

II. Protocol for Preparation of TDAI-Based Iodide-Selective PVC Membrane

This protocol details the preparation of the iodide-selective membrane. All procedures should be conducted in a well-ventilated fume hood.

Materials and Reagents:

-

Tetradodecylammonium iodide (TDAI)

-

High molecular weight poly(vinyl chloride) (PVC)

-

2-Nitrophenyl octyl ether (o-NPOE) or Dioctyl phthalate (DOP)

-

Tetrahydrofuran (THF), analytical grade

-

Glass petri dish (approx. 5 cm diameter)

-

Analytical balance

-

Small glass vial with a cap

Membrane Cocktail Formulation:

The following table provides a standard, field-proven starting formulation for the membrane cocktail. Optimization may be required for specific applications.

| Component | Role | Typical Weight % | Mass for a 200 mg Total Mixture |

| TDAI | Ion-Exchanger | 1.0% | 2.0 mg |

| o-NPOE | Plasticizer | 66.0% | 132.0 mg |

| PVC | Polymer Matrix | 33.0% | 66.0 mg |

Step-by-Step Membrane Casting Procedure:

-

Weighing Components: Accurately weigh the TDAI, o-NPOE, and PVC according to the masses specified in the table and place them into a clean, dry glass vial.

-

Dissolution: Add approximately 3-5 mL of THF to the vial. Cap the vial and swirl gently until all components are completely dissolved, resulting in a clear, slightly viscous solution.

-

Casting the Membrane: Carefully pour the homogenous mixture into a clean, dry glass petri dish placed on a level surface.

-

Solvent Evaporation: Cover the petri dish loosely (e.g., with a watch glass) to allow for slow evaporation of the THF over 24-48 hours at room temperature. Slow evaporation is crucial to prevent the formation of pores and to ensure a uniform, mechanically stable membrane.

-

Membrane Finalization: Once the THF has fully evaporated, a transparent, flexible membrane of approximately 0.3-0.5 mm thickness will have formed. Carefully peel the membrane from the petri dish using fine-tipped forceps.

Diagram: Workflow for PVC Membrane Preparation

Caption: Ion-exchange at the membrane-solution interface.

IV. Measurement Protocol and Performance Validation

Instrumentation:

-

Assembled and conditioned Iodide ISE

-

External double-junction reference electrode (e.g., Ag/Ag₂SO₄)

-

High-impedance ion meter or mV meter

Reagents:

-

Ionic Strength Adjustment Buffer (ISAB): 5 M Sodium Nitrate (NaNO₃). Add 2 mL of ISAB per 100 mL of standard and sample.

-

Iodide standard solutions (e.g., 10⁻¹ M to 10⁻⁶ M), prepared by serial dilution of a stock solution.

Calibration and Measurement Procedure:

-

Instrument Setup: Connect the iodide ISE and the external reference electrode to the ion meter.

-

Prepare Standards: Prepare a series of iodide standards spanning the expected concentration range of your samples. For each 100 mL of standard, add 2 mL of ISAB.

-

Calibration: Starting with the most dilute standard, immerse the electrodes, stir gently, and record the potential (mV) once the reading stabilizes. Rinse and blot the electrodes dry between each measurement. Plot the potential (mV) versus the logarithm of the iodide concentration. The resulting calibration curve should be linear with a slope of approximately -59 mV per decade change in concentration at 25°C.

-

Sample Measurement: To 100 mL of your sample, add 2 mL of ISAB. Immerse the electrodes, stir, and record the stable potential reading.

-

Determine Concentration: Use the recorded potential and the calibration curve to determine the iodide concentration in the sample.

Expected Performance Characteristics:

| Parameter | Expected Performance | Rationale and Field Insights |

| Linear Range | 1 x 10⁻⁵ M to 1 x 10⁻¹ M | This is a typical working range for liquid membrane ISEs. At lower concentrations, leaching of the ion-exchanger can affect the detection limit. |

| Nernstian Slope | -56 to -60 mV/decade | A slope in this range indicates correct electrode function for a monovalent anion according to the Nernst equation. |

| pH Range | 3 to 10 | At low pH, potential interference from H⁺ may occur. At high pH (>10), OH⁻ can interfere. |

| Response Time | < 30 seconds | The electrode should reach a stable potential quickly in stirred solutions. |

| Selectivity | High selectivity over Br⁻, Cl⁻, NO₃⁻ | The selectivity follows the Hofmeister series, where more lipophilic anions (like I⁻) are preferred over less lipophilic ones (like Cl⁻). |

| Lifetime | 2-4 months | The operational life is typically limited by the slow leaching of the plasticizer and ion-exchanger from the membrane. |

V. Troubleshooting and Best Practices

-

Drifting Potential: Often caused by inadequate conditioning, trapped air bubbles, or clogging of the reference electrode junction.

-

Low Slope: May indicate an old or exhausted membrane, incorrect internal filling solution, or significant interference.

-

Always Use ISAB: Adding an ISAB to all standards and samples ensures that the measured potential is due to changes in iodide activity, not variations in total ionic strength. [1]* Proper Storage: When not in use, store the electrode in a dilute (10⁻³ M) iodide standard solution. For long-term storage, rinse thoroughly and store dry.

VI. References

-

Hanna Instruments. (n.d.). HI4111 Iodide Combination Ion Selective Electrode (ISE). Retrieved from [Link]

-

NICO2000 Ltd. (n.d.). Technical Specifications for the Iodide Ion-Selective Electrode. Retrieved from [Link]

-

Zareh, M. M., et al. (2003). Chemically modified carbon paste electrode for iodide determination on the basis of cetyltrimethylammonium iodide ion-pair. Analytical Sciences, 19(2), 229-233. Retrieved from [Link]

-

Ganjali, M. R., et al. (2000). Iodide ion-selective PVC membrane electrode based on a recently synthesized salen-Mn(II) complex. Polish Journal of Chemistry, 74(2), 159-166.

-

Bakker, E., Bühlmann, P., & Pretsch, E. (1997). Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 1. General Characteristics. Chemical Reviews, 97(8), 3083-3132.

-

Srivastava, A., & Kumar, V. (2023). Ion-Selective Electrode (ISE) Based on Polyvinyl Chloride Membrane Formed from Heterocyclic Quinazoline Compounds as Ionophore material. MDPI. Retrieved from [Link]

-

Ammann, D., et al. (1983). Neutral carrier based ion-selective electrodes. Ion-Selective Electrode Reviews, 5, 3-92.

-

Pessanha, L. G. M., et al. (2018). Highly selective iodide poly(vinyl chloride) membrane electrode based on a nickel(II) tetraazaannulene macrocyclic complex. PubMed. Retrieved from [Link]

-

Shamsipur, M., et al. (2002). A highly selective poly(vinyl chloride) (PVC) membrane electrode based on copper (II) complex of 2-acetylthiophene semicarbazone as a new carrier for iodide-selective electrode. ResearchGate. Retrieved from [Link]

Sources

Comprehensive Guide to the Handling, Safety, and Application of Tetradodecylammonium Iodide

An Application Guide for Researchers

Prepared by a Senior Application Scientist, this document provides an in-depth guide for researchers, scientists, and drug development professionals on the safe handling and effective utilization of Tetradodecylammonium iodide (TDAI). This guide emphasizes scientific integrity, field-proven insights, and self-validating protocols to ensure both safety and experimental success.

Introduction to Tetradodecylammonium Iodide (TDAI)

Tetradodecylammonium iodide, a quaternary ammonium salt, is a specialized chemical compound with significant utility in advanced scientific applications. Its molecular structure, featuring a central nitrogen atom bonded to four long dodecyl (C12) alkyl chains and an iodide counterion, imparts unique surfactant properties.[1] This amphiphilic nature, with a hydrophilic cationic head and long hydrophobic tails, allows it to function effectively at interfaces, making it valuable as a phase-transfer catalyst and a surface-modifying agent in organic synthesis and materials science.[1] In the context of drug development, such intermediates are crucial for synthesizing complex molecular architectures.[2][3]

Key Compound Properties

| Property | Value | Source |

| IUPAC Name | tetradodecylazanium;iodide | [1] |

| Molecular Formula | C₄₈H₁₀₀IN | [1] |

| Molecular Weight | 818.2 g/mol | [1] |

| Appearance | White to pale cream powder | [1] |

| Melting Point | 114°C to 118°C | [4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like chloroform.[1] | [1] |

Hazard Identification and Safety Profile

TDAI, like many quaternary ammonium salts, presents specific hazards that necessitate careful handling. The primary risks are associated with irritation and acute toxicity if ingested.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][5][6][7] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[4][5][6][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4][6][7] |

| Hazardous to the Aquatic Environment, Acute | Category 2 | H401: Toxic to aquatic life.[5] |

The causality behind these hazards lies in the compound's chemical reactivity. The cationic head can interact with biological membranes, leading to irritation, while the iodide ion can have its own toxicological profile. The long alkyl chains contribute to its surfactant properties, which can disrupt cell membranes upon direct contact.

Safe Handling and Storage Protocol

A systematic approach to handling and storage is critical to mitigate the risks associated with TDAI. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering and Administrative Controls

-

Ventilation: Always handle TDAI powder in a well-ventilated area.[8][9][10] A chemical fume hood is required to minimize inhalation of airborne particles.

-

Designated Area: Designate a specific area of the lab for working with TDAI to prevent cross-contamination.

-

Hygiene Practices: Do not eat, drink, or smoke in the handling area.[5][9] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8][9][11]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory.[5]

-

Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards.[8][10][11] A face shield may be necessary for bulk handling.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[12] Gloves must be inspected before use and disposed of properly after handling.[11]

-

Skin and Body Protection: Wear a lab coat and, if necessary, impervious clothing to prevent skin contact.[10][11][13]

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate particulate filter (e.g., P95 or P100).[10][11]

Laboratory Handling Workflow

The following diagram outlines the standard workflow for safely handling TDAI in a laboratory setting.

Caption: Standard workflow for handling Tetradodecylammonium iodide.

Storage Requirements

Proper storage is essential to maintain the chemical integrity of TDAI and ensure safety.

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[8][9][11][13]

-

Conditions: Store in a cool, dry, and well-ventilated place.[8][11][13] TDAI is light-sensitive and hygroscopic; therefore, protection from light and moisture is crucial.[5][8][11][12]

-

Incompatibilities: Store away from strong oxidizing agents and other incompatible materials like strong acids and bases.[8][12][13]

Emergency Procedures

A clear and rehearsed emergency plan is a cornerstone of laboratory safety.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.[11]

-

If Inhaled: Move the person to fresh air.[5][8][9][11] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][10][11]

-

In Case of Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][8][10] If skin irritation occurs or persists, get medical advice.[5][8][9]

-

In Case of Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[5][8][9] Remove contact lenses, if present and easy to do.[5][8][9] Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist.[5][11]

-

If Swallowed: Rinse mouth with water.[5][11] Do NOT induce vomiting.[8] Call a POISON CENTER or doctor immediately if you feel unwell.[5][9]

Spill and Disposal Protocol

-

Minor Spills:

-

Major Spills: Alert emergency services and evacuate the area.[9]

-

Waste Disposal: Dispose of TDAI and contaminated materials at an approved waste disposal plant, following all local, state, and federal regulations.[5][8][9] Do not allow the product to enter drains.[5]

Emergency Response Decision Tree

Application Notes & Protocols

The unique structure of TDAI makes it a versatile tool in synthetic chemistry and materials science. Its effectiveness, however, relies on high purity and correct application.

Application Note 1: TDAI as a Phase-Transfer Catalyst (PTC)

In biphasic reactions (e.g., aqueous and organic), reactants are often separated by an interface, leading to slow reaction rates. TDAI can dramatically accelerate these reactions.

-

Mechanism of Action: The TDAI cation ([N(C₁₂)₄]⁺) is lipophilic due to its long alkyl chains, making it soluble in the organic phase. It can pair with an aqueous-phase reactant anion (e.g., OH⁻, CN⁻) and transport it across the interface into the organic phase where the reaction occurs. This continuous transport of reactants overcomes the phase barrier.

Protocol 1: General Procedure for a Phase-Transfer Catalyzed Reaction

This protocol provides a self-validating framework for using TDAI in a nucleophilic substitution reaction.

-

Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the organic-soluble substrate in a water-immiscible organic solvent (e.g., toluene, chloroform).

-

Rationale: The choice of solvent should ensure the substrate remains in the organic phase.

-

-

Aqueous Phase Addition: Add the aqueous solution of the nucleophilic reagent (e.g., aqueous KCN).

-

Catalyst Addition: Add TDAI to the biphasic mixture (typically 1-5 mol% relative to the substrate).

-

Rationale: A catalytic amount is sufficient as the TDAI is regenerated in each cycle. The optimal amount should be determined empirically.

-

-

Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 50-80°C). The vigorous stirring is crucial to maximize the interfacial area between the two phases.

-

Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

-

Workup: After completion, cool the reaction, separate the organic and aqueous layers. Wash the organic layer with water and brine to remove the catalyst and any remaining aqueous-soluble species.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Application Note 2: Role in Nanomaterial Synthesis

Quaternary ammonium salts are often used as capping agents or structure-directing agents in nanoparticle synthesis. The long alkyl chains of TDAI can stabilize nanoparticles in nonpolar solvents, preventing aggregation.

-

A Critical Insight—The Impact of Iodide: Field experience has shown that halide impurities can significantly influence the outcome of certain syntheses. For example, in the seed-mediated synthesis of gold nanorods, iodide impurities in similar surfactants (like CTAB) have been shown to inhibit anisotropic growth, leading to spherical particles instead of rods.[14][15] This highlights the critical importance of using high-purity TDAI and considering the potential role of the iodide counter-ion in the reaction mechanism.

Protocol 2: Purification of TDAI by Recrystallization

To ensure experimental reproducibility, especially in sensitive applications like catalysis or nanoparticle synthesis, purifying the as-received TDAI is a self-validating step.

-

Solvent Selection: Choose a solvent system in which TDAI is highly soluble when hot but sparingly soluble when cold. A mixture like ethanol/water or acetone/methanol can be effective.[16]

-

Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent (or the more soluble solvent of the pair) to the crude TDAI to achieve complete dissolution.[16]

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

-

Crystallization: Allow the solution to cool slowly to room temperature.[16] Undisturbed cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[16]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[16]

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[16]

-

Drying: Dry the crystals under vacuum to remove all traces of solvent. The melting point of the purified crystals can be checked against the literature value to confirm purity.

Concluding Remarks

Tetradodecylammonium iodide is a powerful tool for the modern researcher. Its effective and safe use is predicated on a thorough understanding of its chemical properties and associated hazards. By adhering to the rigorous safety protocols, handling procedures, and validated experimental guidelines outlined in this document, scientists can confidently leverage the unique capabilities of TDAI to advance their research goals in drug development and materials science.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Tetraethylammonium iodide, 98%. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET TETRA ETHYL AMMONIUM IODIDE. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Ammonium iodide. Retrieved from [Link]

-

Fisher Scientific. (2024). SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). Tetraethylammonium Iodide. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). SEPARATION OF UNBOUND IODIDE IN 125I-LABELED ANTIPYRINE. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

-

University of Twente. (n.d.). Iodide impurities in hexadecyltrimethylammonium bromide (CTAB) products: lot-lot variations and influence on gold nanorod synthesis. Retrieved from [Link]

-

ResearchGate. (2009). Iodide Impurities in Hexadecyltrimethyl ammonium Bromide (CTAB) Products: Lot-Lot Variations and Influence on Gold Nanorod Synthesis. Retrieved from [Link]

-

Arkivoc. (2021). Industrial applications of organic polyiodides. Retrieved from [Link]

-

PubMed. (2025). Iodine Seed-Marking Protocol for Response-Guided Axillary Treatment After Systemic Therapy for Node-Positive Breast Cancer. Retrieved from [Link]

-

Okchem. (n.d.). The Essential Link: Trimethylphenylammonium Iodide in Pharmaceutical Development. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). Iodide Analogs of Arsenoplatins—Potential Drug Candidates for Triple Negative Breast Cancers. Retrieved from [Link]

-

ResearchGate. (n.d.). Medicine: New Drug Developments—Radiolabeled Molecules in Drug Development. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetraethylammonium iodide. Retrieved from [Link]

Sources

- 1. Tetradodecylammonium iodide | 40797-39-5 | Benchchem [benchchem.com]

- 2. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Tetra-n-dodecylammonium iodide, 98% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. carlroth.com [carlroth.com]

- 7. Tetraethylammonium Iodide | C8H20N.I | CID 6225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 14. utwente.nl [utwente.nl]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Navigating the Labyrinth of Tetradodecylammonium Iodide (TDAI) Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Tetradodecylammonium Iodide (TDAI). As a Senior Application Scientist, I understand the critical importance of maintaining the integrity of your experimental reagents. TDAI, a valuable quaternary ammonium salt in various research and development applications, including as a surfactant and in nanoparticle synthesis, can be susceptible to degradation under certain conditions, leading to compromised experimental outcomes.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you prevent, identify, and address TDAI decomposition.

The Challenge of TDAI Instability: Understanding the "Why"

The stability of Tetradodecylammonium Iodide is primarily threatened by two chemical processes: Hofmann elimination and oxidation of the iodide anion . Understanding the mechanisms behind these reactions is the first step toward effective prevention.

1. Hofmann Elimination: A Classic Degradation Pathway

Quaternary ammonium salts containing at least one beta-hydrogen on their alkyl chains are susceptible to a base-induced E2 elimination reaction known as the Hofmann elimination.[2][3][4] In the case of TDAI, the presence of a strong base can lead to the formation of tridodecylamine and 1-dodecene.

-

Mechanism: A base abstracts a proton from the carbon beta to the positively charged nitrogen atom. This initiates a cascade of electron movement, resulting in the cleavage of the carbon-nitrogen bond and the formation of a double bond (alkene). The bulky tetradodecylammonium group sterically hinders the abstraction of protons from more substituted carbons, leading to the preferential formation of the less substituted alkene (the "Hofmann product").[3][4]

-

Catalysts for Degradation:

-

Strong Bases: Hydroxide ions (OH⁻) are particularly effective at promoting Hofmann elimination.[2] The reaction is generally accelerated in the presence of strong bases.[1]

-

Heat: Elevated temperatures provide the activation energy needed for the elimination reaction to occur, even with weaker bases.[2][5]

-

2. Iodide Oxidation: A Hidden Instability

The iodide anion (I⁻) in TDAI can be oxidized to elemental iodine (I₂) or other iodine species, especially in the presence of oxidizing agents or upon exposure to light.[6] This can lead to a change in the color of the TDAI solution (turning yellow or brown) and introduce reactive iodine species into your experiment.

Visualizing TDAI Decomposition Pathways

To better understand the degradation processes, the following diagrams illustrate the key chemical transformations.

Caption: Hofmann elimination of TDAI.

Caption: Oxidation of the iodide anion.

Troubleshooting Guide: A Q&A Approach

This section addresses common issues encountered during the handling and use of TDAI in a practical question-and-answer format.

Question 1: My TDAI solution has turned yellow/brown. What happened and is it still usable?

Answer: A yellow or brown discoloration is a strong indicator that the iodide anion has been oxidized to elemental iodine (I₂). This can be caused by exposure to light, heat, or the presence of oxidizing agents in your solvent or other reagents.[6]

-

Causality: The iodide ion is susceptible to oxidation. Light, particularly UV light, can provide the energy for this process. Strong oxidizing agents will readily convert iodide to iodine.

-

Usability: The presence of elemental iodine can interfere with your experiment, potentially by reacting with other components or altering the properties of your system. For sensitive applications, it is strongly recommended to use a fresh, colorless solution. For less sensitive applications, the impact should be evaluated on a case-by-case basis.

-

Prevention:

-

Storage: Store solid TDAI and its solutions in a cool, dry, and dark place.[1][6] Use amber vials or wrap containers with aluminum foil to protect from light.

-

Inert Atmosphere: For long-term storage of solutions, consider purging the vial with an inert gas like argon or nitrogen to minimize contact with atmospheric oxygen.

-

Solvent Purity: Use high-purity, peroxide-free solvents.

-

Question 2: I'm observing unexpected byproducts in my reaction, and I suspect my TDAI is degrading. How can I confirm this?

Answer: The most likely degradation products from TDAI are tridodecylamine and 1-dodecene, resulting from Hofmann elimination.[2][3][4] Several analytical techniques can be employed to detect these impurities.

-

Analytical Confirmation:

-

NMR Spectroscopy: ¹H NMR is a powerful tool to monitor for Hofmann elimination. The appearance of new signals corresponding to the vinyl protons of 1-dodecene (typically in the 4.9-5.8 ppm region) and the protons adjacent to the nitrogen in tridodecylamine would indicate degradation.

-

LC-MS/MS: A sensitive method for detecting both TDAI and its degradation products. A reverse-phase HPLC method coupled with a mass spectrometer can separate the non-polar degradation products from the cationic TDAI.[7][8][9]

-

Thin Layer Chromatography (TLC): A quick and simple method to check for the presence of less polar impurities. The degradation products (tridodecylamine and dodecene) will have a higher Rf value than the highly polar TDAI.

-

Question 3: I need to perform a reaction at an elevated temperature in a basic solution containing TDAI. How can I minimize decomposition?

Answer: This scenario presents a high risk for Hofmann elimination.[2][5] The following strategies can help mitigate degradation:

-

Minimize Temperature and Time: Use the lowest effective temperature and the shortest possible reaction time.

-

Base Strength: If possible, use a weaker, non-nucleophilic base. The rate of Hofmann elimination is dependent on the strength of the base.

-

Solvent Choice: The choice of solvent can influence the rate of elimination. While more research is needed for TDAI specifically, in some cases, polar aprotic solvents may accelerate the reaction.[10] Consider experimenting with different solvent systems if decomposition is a significant issue.

-

Protecting Groups: In synthetic applications, if the quaternary ammonium group is not essential for the reaction, consider if a different, more stable cationic species could be used or if the amine functionality could be temporarily protected.

Question 4: What are the ideal storage and handling conditions for TDAI?

Answer: Proper storage and handling are paramount to preserving the integrity of TDAI.

| Parameter | Recommendation | Rationale |

| Temperature | Cool and dry place.[1][6] | Minimizes the rate of potential decomposition reactions. |

| Light | Protect from light.[6] | Prevents photo-oxidation of the iodide anion. |

| Atmosphere | Keep container tightly closed.[1][6] For solutions, consider inert gas overlay. | Prevents moisture absorption and oxidation. |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[1][6] | To prevent chemical reactions leading to degradation. |

Experimental Protocols

Protocol 1: Preparation of a Standard TDAI Solution

This protocol outlines the steps for preparing a TDAI solution with minimal risk of initial degradation.

-

Reagent and Equipment Preparation:

-

Ensure TDAI solid is a white to off-white powder.

-

Use a high-purity, peroxide-free solvent (e.g., HPLC-grade acetonitrile or ethanol).

-

Use an amber glass vial or a clear vial wrapped in aluminum foil.

-

-

Procedure:

-

Weigh the desired amount of TDAI in the prepared vial.

-

Add the solvent to the vial.

-

If necessary, gently warm the mixture to aid dissolution, but avoid excessive heat.

-

Once dissolved, cool the solution to room temperature.

-

If the solution will be stored for an extended period, purge the headspace with an inert gas (e.g., argon or nitrogen) before sealing.

-

Store the solution in a cool, dark place.

-

Protocol 2: Monitoring TDAI Stability by HPLC-MS

This protocol provides a general framework for an analytical method to assess the purity of TDAI and detect its primary degradation products.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column.

-

Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

-

-

Mobile Phase:

-

A gradient of water and acetonitrile with a suitable modifier like formic acid or ammonium acetate is a good starting point for separating the polar TDAI from its non-polar degradation products.

-

-

Procedure:

-

Prepare a dilute solution of your TDAI sample in the initial mobile phase composition.

-

Inject the sample onto the HPLC-MS system.

-

Monitor for the following ions:

-

TDAI cation: m/z corresponding to [C₄₈H₁₀₀N]⁺

-

Tridodecylamine: m/z corresponding to [C₃₆H₇₅N + H]⁺

-

-

1-Dodecene does not ionize well by ESI and may be difficult to detect with this method. A UV detector in the HPLC system can be used to detect the alkene if a reference standard is available.

-

-

Data Analysis:

-

The presence of a peak corresponding to the mass of protonated tridodecylamine is a direct indication of Hofmann elimination.

-

Quantify the relative peak areas to estimate the extent of degradation.

-

Frequently Asked Questions (FAQs)

-

Q: Can I use a different halide salt of tetradodecylammonium to avoid iodide oxidation?

-

A: Yes, tetradodecylammonium bromide or chloride are less susceptible to oxidation and may be suitable alternatives depending on your application.

-

-

Q: My TDAI is clumpy. Is it still good to use?

-

A: TDAI can be hygroscopic.[6] Clumping may indicate moisture absorption. While it might still be usable for some applications, for quantitative or sensitive experiments, it is best to use a dry, free-flowing powder. You can dry the material under vacuum, but be cautious with heating to avoid thermal decomposition.

-

-

Q: Are there any "green" solvents compatible with TDAI?

-

A: TDAI is soluble in some more environmentally friendly solvents like ethanol. The stability of TDAI in these solvents should be evaluated for your specific application. Quaternary ammonium salts, in general, are stable in both air and water.[11]

-

References

-

Oxford Lab Fine Chem LLP. Material Safety Data Sheet: Tetra Ethyl Ammonium Iodide. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 19). 21.8: Quaternary Ammonium Salts: Hofmann Elimination. Retrieved from [Link]

-

Wikipedia. Hofmann elimination. Retrieved from [Link]

-

Organic Chemistry Tutor. Hofmann Elimination. Retrieved from [Link]

-

Master Organic Chemistry. (2017, October 18). The Hofmann Elimination – Why Are “Less Substituted” Alkenes Favored? Retrieved from [Link]

- Landini, D., Maia, A., & Rampoldi, A. (1986). Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions. Journal of the Chemical Society, Perkin Transactions 2, (2), 191-194.

-

University of Calgary. Ch22: Hofmann elimination. Retrieved from [Link]

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

- Venturi, S. (2020). Iodine—A Potential Antioxidant and the Role of Iodine/Iodide in Health and Disease. Food and Nutrition Sciences, 11(07), 574.

- Kumar, A., & Singh, A. (2016). LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. Chemical Sciences Journal, 7(1), 1-7.

- Yoshizawa-Fujita, M., & Takeyama, K. (2019). Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. ACS Omega, 4(8), 13359-13366.

- Wankar, J., Mhase, A., & Kuchekar, B. (2015). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of the Association of Arab Universities for Basic and Applied Sciences, 18, 28-36.

- Siegel, S. M., & Frost, P. (1959). INHIBITION OF IODIDE OXIDATION BY THYROXINE AND OTHER ANTIOXIDANTS. Proceedings of the National Academy of Sciences, 45(9), 1379-1382.

- Reyes, C., Fernandez, J., Freer, J., Mondaca, M. A., Zaror, C., Malato, S., & Mansilla, H. D. (2006). Degradation and inactivation of tetracycline by TiO2 photocatalysis. Journal of Photochemistry and Photobiology A: Chemistry, 184(1-2), 141-146.

- Kölle, P., & Kaden, T. A. (2015). Quaternary Ammonium Salts as Supporting Electrolytes in Cathodic Reductions: An Analysis of Their Electrochemical Stability. Molecules, 20(10), 18886-18901.

- Ziegler, M., & Zang, X. (2021). Comparison of Antioxidants to Increase the Oxidation Stability of Pyrolysis Oils of Three Plastics Using Iodine Value. Energies, 14(21), 7122.

- Martínez-Carballo, E., González-Barreiro, C., Sitka, A., Scharf, S., & Gans, O. (2007). Determination of selected quaternary ammonium compounds by liquid chromatography with mass spectrometry. Part II. Application to sediment and sludge samples in Austria. Environmental pollution, 146(2), 537-543.

- Li, Z., Lakuleswaran, M., & Kannan, K. (2023). LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine.

- Shackman, H. M. (2015). A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. Journal of The American Society for Mass Spectrometry, 26(2), 307-313.

- El Seoud, O. A., & Koschella, A. (2021). Recent Advances in Solvents for the Dissolution, Shaping and Derivatization of Cellulose: Quaternary Ammonium Electrolytes and their Solutions in Water and Molecular Solvents. Polymers, 13(21), 3803.

- Dalmázio, I., de Almeida, M. V., Augusti, R., & Alves, T. M. (2007). Monitoring the Degradation of Tetracycline by Ozone in Aqueous Medium by Solid-Phase Microextraction and Gas Chromatography− Mass Spectrometry.

- Venturi, S. (2020). Iodine—A Potential Antioxidant and the Role of Iodine/Iodide in Health and Disease. Food and Nutrition Sciences, 11(07), 574.

-

SIELC Technologies. Systematic Approach to Chromatography of Quaternary Amines. Retrieved from [Link]

- Papliaka, Z. Z., Bairachtari, K., Kourkouli, S. N., & Karapanagiotis, I. (2024). Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Molecules, 29(7), 1545.

- Siegel, S. M., & Frost, P. (1959). INHIBITION OF IODIDE OXIDATION BY THYROXINE AND OTHER ANTIOXIDANTS. Proceedings of the National Academy of Sciences, 45(9), 1379-1382.

- Landini, D., Maia, A., & Rampoldi, A. (1986). Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions. Journal of the Chemical Society, Perkin Transactions 2, (2), 191-194.

-

Chemistry LibreTexts. (2023, January 23). Polar Protic and Aprotic Solvents. Retrieved from [Link]

- Lacour, J., Londez, A., Goujon-Ginglinger, C., & Torche, L. (2009). NMR enantiodifferentiation of quaternary ammonium salts of Tröger base. Chirality, 21(10), 913-917.

- Li, L., & Li, X. (2015). Analysis of multiple quaternary ammonium compounds in the brain using tandem capillary column separation and high resolution mass spectrometry. Folia pharmaceutica, (49), 4-11.

Sources

- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. fishersci.com [fishersci.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of selected quaternary ammonium compounds by liquid chromatography with mass spectrometry. Part II. Application to sediment and sludge samples in Austria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cris.huji.ac.il [cris.huji.ac.il]

- 11. pubs.acs.org [pubs.acs.org]

Technical Support Center: Navigating Tetradodecylammonium Iodide (TDAI) Interference in Analytical Measurements

Introduction to Tetradodecylammonium Iodide (TDAI)

Tetradodecylammonium iodide is a quaternary ammonium salt, a type of cationic surfactant, often employed in analytical chemistry as an ion-pairing agent. Its amphiphilic nature, possessing a long hydrophobic alkyl chain and a positively charged ammonium headgroup, allows it to interact with both nonpolar stationary phases in chromatography and anionic analytes. This property is particularly useful for enhancing the retention and separation of negatively charged molecules, such as oligonucleotides and acidic drugs, in reversed-phase liquid chromatography (RPLC).

However, the very properties that make TDAI a useful reagent can also lead to significant interference in a variety of analytical techniques. This guide will address the common challenges posed by TDAI and provide practical solutions to ensure the accuracy and reliability of your results.

Troubleshooting Guides

Liquid Chromatography-Mass Spectrometry (LC-MS)

Question: I'm observing significant signal suppression and a high baseline in my LC-MS analysis when using TDAI as an ion-pairing reagent. What is causing this and how can I fix it?

Answer:

This is a common issue when using non-volatile ion-pairing reagents like TDAI with mass spectrometry. The interference stems from several factors:

-

Ion Suppression: TDAI, being a charged and surface-active molecule, can compete with your analyte for ionization in the MS source.[1][2] This competition reduces the ionization efficiency of your analyte, leading to a suppressed signal.[1][2] The long alkyl chain of TDAI also contributes to its high surface activity, further exacerbating this effect.

-

Source Contamination: TDAI is not volatile and can accumulate in the ion source, leading to a persistent high background and requiring more frequent cleaning.[2]

-

Adduct Formation: The tetradodecylammonium cation can form adducts with your analyte of interest, complicating the mass spectrum and potentially reducing the intensity of the desired protonated or deprotonated molecular ion.[3][4]

Mitigation Strategies:

-

Optimize TDAI Concentration: Use the lowest possible concentration of TDAI that provides adequate chromatographic retention and peak shape.[2] A typical starting range for ion-pairing reagents is 0.5 to 20 mM.[5]

-

Method Modification:

-

Switch to a Volatile Ion-Pairing Reagent: If possible, consider using a volatile ion-pairing agent like triethylamine (TEA) or implementing a system with post-column addition of a makeup flow to dilute the TDAI before it enters the mass spectrometer.

-

Chromatographic Separation: Optimize your chromatographic method to achieve baseline separation between your analyte and the majority of the TDAI.[5]

-

-

Sample Preparation:

-

Solid-Phase Extraction (SPE): Utilize a suitable SPE cartridge to remove TDAI from your sample before injection. A mixed-mode cation exchange SPE sorbent can be effective at retaining the positively charged TDAI while allowing neutral or anionic analytes to be eluted.

-

Liquid-Liquid Extraction (LLE): This technique can be used to partition the analyte of interest into a solvent in which TDAI is not soluble.

-

Question: My chromatographic peak shape is poor (tailing or fronting) when using TDAI. How can I improve it?

Answer:

Poor peak shape in the presence of an ion-pairing reagent like TDAI can be due to several factors related to the complex interactions between the analyte, TDAI, and the stationary phase.

-

Slow Equilibration: Ion-pairing chromatography often requires extended column equilibration times to ensure a stable coating of the ion-pairing reagent on the stationary phase.[6] Inadequate equilibration can lead to inconsistent retention times and poor peak shape.

-

Secondary Interactions: Unwanted interactions between the analyte and residual silanol groups on the silica-based stationary phase can cause peak tailing.[7][8] While TDAI can help mask some of these interactions, its own complex interactions can sometimes contribute to peak asymmetry.

-

Mobile Phase Mismatch: A significant mismatch in solvent strength between the sample diluent and the mobile phase can lead to peak distortion.[9]

Troubleshooting Steps:

-

Adjust Mobile Phase Composition:

-

TDAI Concentration: As with signal suppression, optimizing the TDAI concentration is crucial. Too high a concentration can lead to excessive retention and peak broadening.

-

Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) can influence the interactions of both the analyte and TDAI with the stationary phase.[5] Experiment with different gradients and solvent strengths.

-

pH: The pH of the mobile phase can affect the charge state of both the analyte and any residual silanol groups on the column, thereby influencing peak shape.[7]

-

-

Sample Diluent: Whenever possible, dissolve your sample in the initial mobile phase to minimize solvent mismatch effects.[9]

Immunoassays (e.g., ELISA)

Question: I'm seeing unexpectedly high background or false-positive results in my ELISA when my sample contains TDAI. What is the mechanism of this interference?

Answer:

TDAI, as a cationic surfactant, can interfere with immunoassays in several ways, leading to inaccurate results:

-

Non-specific Binding: The positively charged headgroup of TDAI can interact with negatively charged surfaces on the ELISA plate or with assay components like antibodies and proteins, leading to non-specific binding and a high background signal.[10]

-